molecular formula C12H17Cl2N3 B2376922 1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride CAS No. 1423029-50-8

1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride

Cat. No.: B2376922
CAS No.: 1423029-50-8
M. Wt: 274.19
InChI Key: DOKLZMIHZRWEGB-UHFFFAOYSA-N
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Description

1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride is a compound that features an imidazole ring and a phenyl group connected by a propan-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The phenylpropan-2-amine chain can then be introduced through a series of substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium or nickel are frequently employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can introduce various functional groups to the phenyl or imidazole rings.

Scientific Research Applications

1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride is unique due to its combination of an imidazole ring and a phenylpropan-2-amine chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(1H-imidazol-5-yl)-3-phenylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c13-11(7-12-8-14-9-15-12)6-10-4-2-1-3-5-10;;/h1-5,8-9,11H,6-7,13H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKLZMIHZRWEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CN=CN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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